(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide
Description
(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide is a structurally complex enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone) linked to a 4-fluorophenyl group and a sulfonamide-substituted dihydroindole moiety. The (2E)-stereochemistry ensures planarity, which may enhance π-π stacking interactions with biological targets.
Properties
IUPAC Name |
(E)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c24-19-8-5-17(6-9-19)7-14-23(27)25-20-10-12-21(13-11-20)30(28,29)26-16-15-18-3-1-2-4-22(18)26/h1-14H,15-16H2,(H,25,27)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGMPVOSUDRWBE-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide represents a novel synthetic organic molecule with significant potential in pharmacological applications. Its complex structure includes an indole moiety, a sulfonamide group, and an amide linkage, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Molar Mass: 346.42 g/mol
- CAS Number: 349642-96-2
The biological activity of this compound is largely attributed to its structural components:
- Indole Moiety: Indole derivatives are recognized for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.
- Sulfonamide Group: This functional group enhances the compound's ability to interact with various biological targets.
- Amide Linkage: The amide bond is crucial for the stability and bioavailability of the compound.
Biological Activity Overview
Research indicates that (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide exhibits several biological activities:
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features possess significant antibacterial properties, particularly against resistant strains such as Staphylococcus aureus (MRSA). For example:
- A related indole derivative showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that certain indole-based compounds can inhibit the proliferation of various cancer cell lines:
- Compounds displaying significant antiproliferative activities against A549 lung cancer cells were noted in research involving similar indole structures .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of indole derivatives against S. aureus. Among the tested compounds, one derivative exhibited an MIC of 3.90 μg/mL against standard strains and less than 1 μg/mL against MRSA strains, highlighting the potential of indole-based compounds in combating antibiotic resistance .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, several indole derivatives were tested against different cancer cell lines. Notably, compounds demonstrated selective toxicity towards rapidly dividing cells while sparing normal fibroblasts, indicating a promising therapeutic index for further development .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Molar Mass | Biological Activity |
|---|---|---|---|
| Compound A | C₁₈H₁₈N₂O₂S | 346.42 g/mol | Antibacterial |
| Compound B | C₁₇H₁₅N₃O₂S | 325.38 g/mol | Anticancer |
| Compound C | C₂₃H₂₀N₂O₃S | 404.48 g/mol | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its hybrid pharmacophore design, combining features of sulfonamides, fluorinated aromatics, and enamide systems. Below is a detailed comparison with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Fluorophenyl vs. Chlorophenyl/Nitro Groups :
- The 4-fluorophenyl group in the target compound enhances metabolic stability compared to nitro-substituted analogs (e.g., (2E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide), which are prone to enzymatic reduction .
- Fluorine’s electronegativity improves binding affinity to hydrophobic pockets in enzymes (e.g., kinases) compared to chlorophenyl derivatives .
Piperidine-sulfonyl analogs (e.g., (2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) exhibit enhanced solubility but reduced blood-brain barrier penetration compared to the dihydroindole-sulfonyl system .
Enamide Backbone Modifications: The α,β-unsaturated enamide in the target compound enables covalent interactions with cysteine residues in targets (e.g., irreversible kinase inhibitors), unlike saturated acetamide derivatives . Cyano-substituted enamide analogs (e.g., (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enamide) show higher reactivity but lower selectivity due to non-specific alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
